molecular formula C27H30N2O2 B11503360 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one

Cat. No.: B11503360
M. Wt: 414.5 g/mol
InChI Key: DJOIMLAEGMEBLE-MCHPJPBJSA-N
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Description

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety, a cyclohexenone ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the ethylamino group and the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The cyclohexenone ring can be reduced to form cyclohexanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the cyclohexenone ring can produce cyclohexanol derivatives.

Scientific Research Applications

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole moiety but lacks the cyclohexenone and phenyl groups.

    Cyclohexenone derivatives: Similar in structure but may have different substituents on the cyclohexenone ring.

    Phenylpropanoids: Contain the phenyl group but differ in the rest of the molecular structure.

Uniqueness

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one is unique due to its combination of an indole moiety, a cyclohexenone ring, and a phenyl group

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

(2E)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-(1-hydroxypropylidene)-5-phenylcyclohexan-1-one

InChI

InChI=1S/C27H30N2O2/c1-4-25(30)27-24(15-20(16-26(27)31)19-8-6-5-7-9-19)28-13-12-21-18(3)29-23-11-10-17(2)14-22(21)23/h5-11,14,20,29-30H,4,12-13,15-16H2,1-3H3/b27-25+,28-24?

InChI Key

DJOIMLAEGMEBLE-MCHPJPBJSA-N

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CC(CC1=O)C4=CC=CC=C4)/O

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CC(CC1=O)C4=CC=CC=C4)O

Origin of Product

United States

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